Hispidulin 4'-O-beta-D-glucopyranoside

Catalog No.
S12386479
CAS No.
244285-12-9
M.F
C22H22O11
M. Wt
462.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hispidulin 4'-O-beta-D-glucopyranoside

CAS Number

244285-12-9

Product Name

Hispidulin 4'-O-beta-D-glucopyranoside

IUPAC Name

5,7-dihydroxy-6-methoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

InChI

InChI=1S/C22H22O11/c1-30-21-12(25)7-14-16(18(21)27)11(24)6-13(32-14)9-2-4-10(5-3-9)31-22-20(29)19(28)17(26)15(8-23)33-22/h2-7,15,17,19-20,22-23,25-29H,8H2,1H3/t15-,17-,19+,20-,22-/m1/s1

InChI Key

MORLNMAFXVHNAI-IWLDQSELSA-N

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Hispidulin 4'-O-beta-D-glucopyranoside is a flavonoid glycoside derived from hispidulin, a naturally occurring compound found in various plants. This compound is characterized by its molecular formula C22H22O11C_{22}H_{22}O_{11} and a molecular weight of approximately 462.41 g/mol. The structure features a flavone backbone with a beta-D-glucopyranoside moiety attached at the 4' position, which enhances its solubility and biological activity compared to its aglycone counterpart .

Typical of flavonoid glycosides, including:

  • Hydrolysis: The glycosidic bond can be hydrolyzed to yield hispidulin and glucose under acidic or enzymatic conditions.
  • Oxidation: The compound may be oxidized to form various phenolic compounds, depending on the reaction conditions.
  • Reduction: Reduction reactions can convert the ketone groups into alcohols, altering the compound's reactivity and properties.

These reactions are essential for understanding the compound's stability, bioavailability, and potential metabolic pathways in biological systems.

Research indicates that hispidulin 4'-O-beta-D-glucopyranoside exhibits several biological activities:

  • Antiviral Properties: It has been identified as a potential inhibitor of the main protease of SARS-CoV-2, suggesting its utility in combating COVID-19 .
  • Antioxidant Activity: The compound demonstrates significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects: Studies have shown that it may reduce inflammation by inhibiting pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

Synthesis of hispidulin 4'-O-beta-D-glucopyranoside can be achieved through various methods:

  • Natural Extraction: The compound can be extracted from plant sources known to contain hispidulin, such as certain species of the genus Eupatorium.
  • Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where glucose is added to hispidulin under specific catalytic conditions to form the glycoside.
  • Biotransformation: Enzymatic methods using glycosyltransferases can also be employed to produce this compound in a more environmentally friendly manner.

These methods provide avenues for obtaining the compound for research and therapeutic applications.

Hispidulin 4'-O-beta-D-glucopyranoside has several applications in various fields:

  • Pharmaceutical Development: Its antiviral properties make it a candidate for drug development against viral infections like COVID-19.
  • Nutraceuticals: Due to its antioxidant and anti-inflammatory effects, it is being explored for use in dietary supplements aimed at improving health and preventing diseases.
  • Cosmetic Industry: The compound's skin-protective properties are being investigated for incorporation into cosmetic formulations.

Interaction studies have focused on how hispidulin 4'-O-beta-D-glucopyranoside interacts with biological targets:

  • Protein Binding: Research indicates that it may bind effectively to viral proteins, inhibiting their function and thus preventing viral replication .
  • Cellular Mechanisms: Studies suggest that it modulates signaling pathways related to inflammation and oxidative stress, enhancing cellular defense mechanisms.

These interactions highlight its potential as a therapeutic agent in treating various diseases.

Hispidulin 4'-O-beta-D-glucopyranoside shares structural similarities with other flavonoid glycosides. Here are some comparable compounds:

Compound NameStructure TypeKey Properties
HispidulinFlavoneAntioxidant, anti-inflammatory
Quercetin 3-O-glucosideFlavonoid GlycosideAntioxidant, anti-cancer
RutinFlavonoid GlycosideAntioxidant, cardiovascular protective
Luteolin 7-O-glucosideFlavonoid GlycosideAnti-inflammatory, neuroprotective

Uniqueness of Hispidulin 4'-O-beta-D-glucopyranoside

Hispidulin 4'-O-beta-D-glucopyranoside is unique due to its specific glycosylation at the 4' position, which enhances its solubility and bioactivity compared to other flavonoids. Its promising antiviral activity against COVID-19 further distinguishes it from similar compounds, making it a subject of ongoing research in pharmacology and medicinal chemistry .

XLogP3

0.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

462.11621151 g/mol

Monoisotopic Mass

462.11621151 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-08-09

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